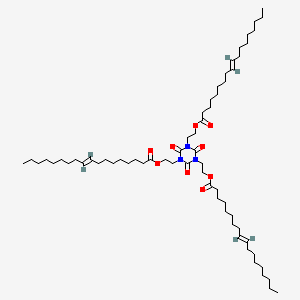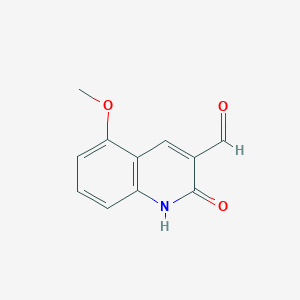
5-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the reaction of appropriate quinoline derivatives with methoxy and formyl groups. One common method involves the condensation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with methoxy-substituted aromatic compounds under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the desired product.
化学反応の分析
Types of Reactions
5-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The methoxy and formyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its interactions with DNA and proteins, showing potential as an intercalating agent.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
作用機序
The mechanism of action of 5-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and inhibiting replication and transcription processes. Additionally, it can bind to proteins, affecting their function and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
- 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
- 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde
Uniqueness
5-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is unique due to its specific methoxy and formyl substitutions, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development .
特性
分子式 |
C11H9NO3 |
|---|---|
分子量 |
203.19 g/mol |
IUPAC名 |
5-methoxy-2-oxo-1H-quinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H9NO3/c1-15-10-4-2-3-9-8(10)5-7(6-13)11(14)12-9/h2-6H,1H3,(H,12,14) |
InChIキー |
IQISCRHGMQPYGQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1C=C(C(=O)N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


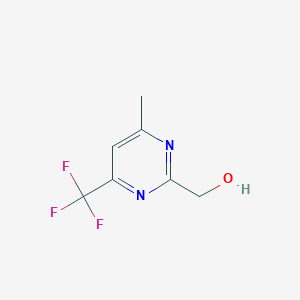
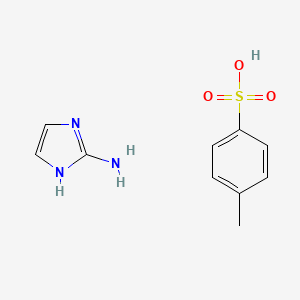
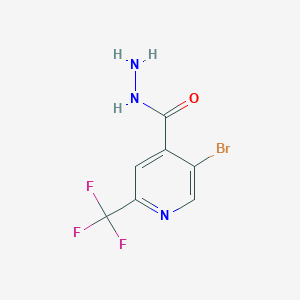


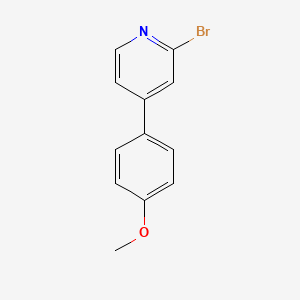
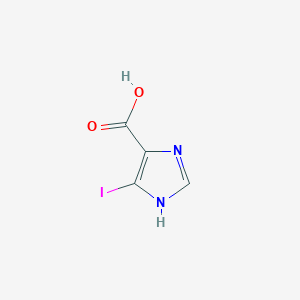
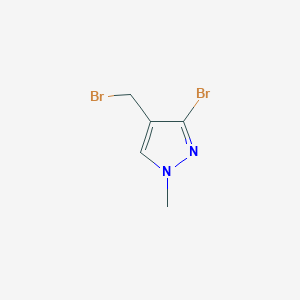
![Lithium thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B15248248.png)
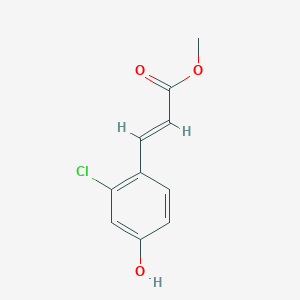


![(8S)-6-[2-(4-methoxyphenyl)ethyl]-2-(2-phenylethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B15248270.png)
